N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine
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Overview
Description
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One approach involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which provide powerful tools for the design of a wide variety of aromatic azoles . Another method involves the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles from 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be predicted using computational methods. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity can be computed .Scientific Research Applications
Dye Synthesis and Properties
Research into the synthesis of heterocyclic amines, including those related to the target compound, has led to developments in dye chemistry. These compounds serve as intermediates in the production of dyes that color cellulose acetate with red to greenish-blue hues, indicating potential applications in textile and material sciences (Georgiadou & Tsatsaroni, 2002).
Anticonvulsant and Neuroprotective Effects
N-(substituted benzothiazol-2-yl)amide derivatives, closely related to the compound of interest, have been synthesized and evaluated for anticonvulsant and neuroprotective effects. One such compound showed significant effectiveness as an anticonvulsant and displayed promising neuroprotective effects by lowering levels of specific markers, suggesting potential therapeutic applications in neurological disorders (Hassan, Khan, & Amir, 2012).
Anticancer Activity
Isoxazole derivatives of related compounds have been synthesized and shown to exhibit anticancer activity against various cancer cell lines. One compound in particular induced cell cycle arrest and apoptosis in cancer cells through activation of p53 via mitochondrial-dependent pathways, highlighting a novel approach to cancer therapy (Kumbhare et al., 2014).
Antimicrobial Properties
Schiff bases derived from 1,3,4-thiadiazole compounds, which share structural motifs with the target compound, have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity. This suggests their potential use in developing new antimicrobial agents or in chemotherapeutic strategies (Gür et al., 2020).
Chemical Synthesis Methodologies
The synthesis of benzothiazole derivatives has been explored for various applications, including the development of corrosion inhibitors for steel in acidic solutions, demonstrating the versatility of these compounds in both organic synthesis and industrial applications (Hu et al., 2016).
Future Directions
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS3/c1-8-18-11-5-6-12-15(14(11)23-8)25-17(20-12)21-16-19-10-4-3-9(22-2)7-13(10)24-16/h3-7H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAKWNVYIXWAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |
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